molecular formula C12H24N2O3 B2790373 2,2'-Oxybis(N,N-diethylacetamide) CAS No. 77077-06-6

2,2'-Oxybis(N,N-diethylacetamide)

Cat. No.: B2790373
CAS No.: 77077-06-6
M. Wt: 244.335
InChI Key: RTVGGAWXDVNQHB-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N,N-diethylacetamide) is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is known for its unique structure, which includes two acetamide groups connected by an oxygen atom. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(N,N-diethylacetamide) typically involves the reaction of N,N-diethylacetamide with an appropriate oxidizing agent. One common method includes the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of 2,2’-Oxybis(N,N-diethylacetamide) often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(N,N-diethylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: (Diacetoxyiodo)benzene, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2,2’-Oxybis(N,N-diethylacetamide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(N,N-diethylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Oxybis(N,N-di-n-octylacetamide): Similar structure but with longer alkyl chains.

    2,2’-Oxybis(N,N-dimethylacetamide): Similar structure but with shorter alkyl chains.

Uniqueness

2,2’-Oxybis(N,N-diethylacetamide) is unique due to its specific alkyl chain length and the presence of the oxygen bridge, which imparts distinct chemical and physical properties. These features make it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-13(6-2)11(15)9-17-10-12(16)14(7-3)8-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGGAWXDVNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COCC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77077-06-6
Record name 2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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